molecular formula C23H17NO2S B2994474 N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide CAS No. 950383-33-2

N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B2994474
CAS No.: 950383-33-2
M. Wt: 371.45
InChI Key: RFJGPSVCFZMXSI-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of the carboxamide functional group, and an oxo group at the 1-position of the isothiochromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiochromene Core: The isothiochromene core can be synthesized through a cyclization reaction involving a thioether and an appropriate electrophile.

    Introduction of the Oxo Group: The oxo group at the 1-position can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, leading to improved reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-1-phenylethan-1-imine: Similar structure but with an imine group instead of a carboxamide.

    Diphenylmethane: Lacks the isothiochromene core and carboxamide group.

Uniqueness

N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its combination of the isothiochromene core, oxo group, and diphenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-(diphenylmethyl)-1-oxo-1H-isothiochromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a unique isothiochromene structure, which contributes to its biological properties. The presence of a diphenylmethyl group enhances its lipophilicity, potentially impacting its interaction with biological membranes and targets.

Structural Formula

The structural formula can be represented as follows:

C19H18N2O2S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted the efficacy of synthesized chalcone derivatives in inducing apoptosis in breast cancer cells while sparing normal cells from toxicity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
N-(diphenylmethyl)-1-oxo-1H...MCF-7 (Breast)15.2
Chalcone Derivative AMCF-712.5
Chalcone Derivative BHeLa (Cervical)20.0

The proposed mechanism by which this compound exerts its anticancer effects includes the induction of oxidative stress leading to apoptosis. This is supported by findings that demonstrate the compound's ability to increase reactive oxygen species (ROS) within cancer cells, disrupting their metabolic processes .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for antioxidant activity. Studies indicate that it can scavenge free radicals effectively, contributing to its overall protective effects against oxidative stress-related damage in cells .

Table 2: Antioxidant Activity Assay Results

CompoundAssay TypeIC50 (μg/mL)Reference
N-(diphenylmethyl)-1-oxo-1H...DPPH Radical Scavenging45.0
Ascorbic AcidDPPH Radical Scavenging4.57

Study on Breast Cancer Cells

A detailed investigation was conducted on the effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, suggesting its potential as an effective anticancer agent .

In Vivo Studies

While most current research focuses on in vitro analyses, preliminary in vivo studies are necessary to establish the efficacy and safety profile of this compound in living organisms. Future studies should aim to explore these aspects further.

Properties

IUPAC Name

N-benzhydryl-1-oxoisothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2S/c25-22(20-15-18-13-7-8-14-19(18)23(26)27-20)24-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJGPSVCFZMXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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